

Acetonitrile-d3: A Technical Guide for Spectroscopic Applications

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Compound of Interest		
Compound Name:	Acetonitrile-d3	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and spectroscopic properties of **Acetonitrile-d3** (CD₃CN), a crucial solvent in modern analytical and research laboratories. This document is intended to be a valuable resource for scientists and professionals in drug development and various research fields who utilize spectroscopic techniques.

Core Physical and Chemical Properties

Acetonitrile-d3, also known as deuterated acetonitrile or methyl-d3 cyanide, is an isotopologue of acetonitrile where the three hydrogen atoms of the methyl group are replaced with deuterium. This isotopic substitution makes it an ideal solvent for nuclear magnetic resonance (NMR) spectroscopy, as it is largely "invisible" in ¹H NMR spectra, allowing for the unambiguous observation of signals from the analyte of interest. Its physical properties are summarized in the table below.



Property	Value	
Chemical Formula	CD₃CN	
Molecular Weight	44.07 g/mol	
CAS Number	2206-26-0	
Melting Point	-46 °C	
Boiling Point	80.7 °C	
Density	0.844 g/mL at 25 °C	
Refractive Index (n20/D)	1.341	
Isotopic Purity (D)	Typically ≥99.8 atom % D	
Water Content	Varies by grade, typically ≤0.02%	

Spectroscopic Data

Acetonitrile-d3 is a versatile solvent for a range of spectroscopic techniques beyond NMR, including infrared (IR) and Raman spectroscopy. The following tables summarize the key spectroscopic data for **Acetonitrile-d3**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Nucleus	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Notes
¹ H	~1.94	Quintet	J(H,D) ≈ 2.4	Residual peak of CHD ₂ CN. The chemical shift can vary slightly depending on the solute and temperature.[1]
13 C	~1.3	Multiplet	Signal for the deuterated methyl carbon (-CD3). The multiplicity arises from coupling to deuterium.[2]	
13C	~118.2	Broad	Signal for the nitrile carbon (-C≡N).[2]	_
² H	~1.94	Singlet	The ² H (Deuterium) NMR chemical shift is expected to be very close to the ¹ H chemical shift of the residual protons. It is often used as an internal standard in ² H NMR spectroscopy.[3]	



Infrared (IR) Spectroscopy

The vibrational modes of **Acetonitrile-d3** have been extensively studied. The table below lists the major infrared absorption bands.

Wavenumber (cm ^{−1})	Vibrational Mode Assignment	Symmetry
~2262	C≡N stretch	aı
~2249	Physisorbed C≡N stretch	aı
~2330	C-D stretch (asymmetric)	е
~2115	C-D stretch (symmetric)	aı
~1040	CD₃ rock	е
~1100	CD₃ deformation (symmetric)	aı
~920	C-C stretch	aı
~378	C-C≡N bend	е

Raman Spectroscopy

Acetonitrile-d3 is also Raman active, and its spectrum provides complementary information to IR spectroscopy. The table below summarizes the key Raman shifts.

Raman Shift (cm ⁻¹)	Vibrational Mode Assignment	Symmetry
~2262	C≡N stretch	aı
~2115	C-D stretch (symmetric)	aı
~1100	CD₃ deformation (symmetric)	aı
~920	C-C stretch	aı
~378	C-C≡N bend	е



Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections provide standardized protocols for NMR, IR, and Raman spectroscopy using **Acetonitrile-d3**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh an appropriate amount of the analyte. For ¹H NMR of small molecules (< 500 g/mol), 1-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 10-50 mg is recommended.
 - Dissolve the analyte in approximately 0.5-0.6 mL of Acetonitrile-d3 in a clean, dry vial.
 - Vortex the solution until the analyte is fully dissolved. If necessary, use gentle heating or sonication.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.
 - Cap the NMR tube securely.
- Instrumental Parameters (Typical for a 400 MHz Spectrometer):
 - ¹H NMR:
 - Number of scans: 16-64 (adjust based on sample concentration).
 - Relaxation delay (d1): 1-2 seconds.
 - Acquisition time: 2-4 seconds.
 - Spectral width: -2 to 12 ppm.
 - 13C NMR:



- Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
- Relaxation delay (d1): 2 seconds.
- Proton decoupling: Standard broadband decoupling (e.g., waltz16).
- Spectral width: -10 to 220 ppm.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum manually or automatically.
 - Calibrate the chemical shift scale by setting the residual Acetonitrile-d3 peak (CHD₂CN) to 1.94 ppm.
 - Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy Protocol (for solutions)

- Sample Preparation:
 - Prepare a 1-5% (w/v) solution of the analyte in **Acetonitrile-d3**. The optimal concentration may vary depending on the absorptivity of the analyte's vibrational bands.
 - Ensure the solution is homogeneous and free of any undissolved particles.
- Measurement:
 - Use a liquid transmission cell with windows transparent in the mid-IR region (e.g., NaCl, KBr, or CaF₂).
 - Select an appropriate path length (typically 0.1 to 1.0 mm). A shorter path length is suitable for more concentrated solutions.
 - Record a background spectrum of the empty cell or the cell filled with pure Acetonitriled3.



- Carefully fill the cell with the sample solution, avoiding air bubbles.
- Acquire the sample spectrum.
- Subtract the background spectrum from the sample spectrum to obtain the spectrum of the analyte.
- Data Analysis:
 - Identify and assign the characteristic absorption bands of the analyte.
 - Note any solvent-induced shifts in vibrational frequencies.

Raman Spectroscopy Protocol (for solutions)

- Sample Preparation:
 - Prepare a solution of the analyte in Acetonitrile-d3. The concentration can range from dilute to neat, depending on the Raman scattering cross-section of the analyte.
 - Filter the solution if it contains any particulate matter to reduce fluorescence and background scattering.
 - Transfer the solution to a suitable container, such as a glass vial or a quartz cuvette.
- Instrumental Setup:
 - Place the sample in the spectrometer's sample holder.
 - Select an appropriate laser excitation wavelength. Common choices include 532 nm, 633 nm, or 785 nm. The choice may depend on the sample's fluorescence properties.
 - Adjust the laser power to avoid sample degradation while maximizing the Raman signal.
 - Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
- Data Acquisition and Processing:



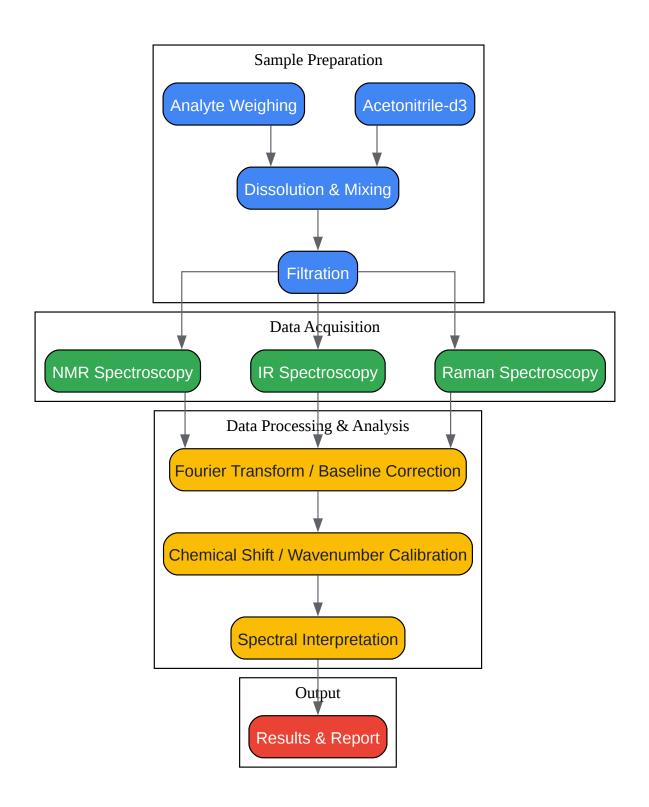
- Acquire the Raman spectrum of the sample.
- Acquire a spectrum of pure Acetonitrile-d3 under the same conditions for solvent subtraction if necessary.
- Perform baseline correction and cosmic ray removal if needed.
- Analyze the Raman shifts and intensities of the analyte's characteristic peaks.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for performing spectroscopic analysis of a sample using **Acetonitrile-d3** as a solvent.





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Caption: General workflow for spectroscopic analysis using Acetonitrile-d3.



This guide provides essential information on the physical and spectroscopic properties of **Acetonitrile-d3**, along with practical experimental protocols. By adhering to these guidelines, researchers can ensure the acquisition of high-quality, reliable data in their spectroscopic endeavors.

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References

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